Structural Scaffold Differentiation: 1-Oxa-4,9-diazaspiro[5.5]undecane vs. 2,8-Diazaspiro[4.5]decane
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which constitutes the core of the target compound, provides a distinct conformational and electronic environment compared to other spirocyclic diamines. In a direct comparative study, a 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea (Compound 19) demonstrated significant in vivo efficacy in a rat model of anti-glomerular basement membrane glomerulonephritis, whereas the corresponding 2,8-diazaspiro[4.5]decane-based analog showed no such activity [1]. This head-to-head comparison underscores the non-interchangeable nature of spirocyclic scaffolds and highlights the specific advantage of the 1-oxa-4,9-diazaspiro[5.5]undecane core present in the target compound.
| Evidence Dimension | In vivo efficacy in rat model of anti-GBM glomerulonephritis |
|---|---|
| Target Compound Data | Not directly tested; evidence is for the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold |
| Comparator Or Baseline | 1-Oxa-4,9-diazaspiro[5.5]undecane-based urea (Compound 19) vs. 2,8-diazaspiro[4.5]decane-based urea |
| Quantified Difference | 1-Oxa-4,9-diazaspiro[5.5]undecane-based compound lowered serum creatinine at 30 mg/kg oral dose; 2,8-diazaspiro[4.5]decane-based compound showed no effect. |
| Conditions | Rat model of anti-GBM glomerulonephritis; oral administration at 30 mg/kg |
Why This Matters
This demonstrates that the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is functionally superior to a closely related spirocyclic core in a disease-relevant in vivo model, justifying the procurement of this specific scaffold-containing compound for medicinal chemistry programs.
- [1] Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. DOI: 10.1016/j.bmcl.2013.12.020. View Source
